molecular formula C11H13NO2 B12618274 Methyl 1-(3-methylphenyl)aziridine-2-carboxylate CAS No. 933453-58-8

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate

Cat. No.: B12618274
CAS No.: 933453-58-8
M. Wt: 191.23 g/mol
InChI Key: HZNAQGGCJJWYLI-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate is a specialized chemical compound featuring an aziridine ring, a three-membered heterocycle known for its significant ring strain and reactivity. This structure makes it a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Aziridine-2-carboxylates and their derivatives are recognized as useful intermediates for the synthesis of various amine-containing molecules by stereospecific ring-opening reactions with several different nucleophiles . These nucleophiles can include heteroatoms such as halides, oxygen, and nitrogen, as well as carbanions like alkylcuprates, enabling the construction of complex molecular architectures with precise stereocontrol . Beyond ring-opening, the aziridine ring can also be transformed into five-membered heterocycles, such as oxazoline-2-ones and imidazolidin-2-ones, which are important scaffolds in medicinal chemistry and drug discovery . The 3-methylphenyl (meta-tolyl) substituent on the aziridine nitrogen can influence the compound's electronic properties and stability, making it a pertinent subject for method development in the synthesis of cis-3-alkylaziridine-2-carboxylates . The compound is for research use only and must not be used for personal, cosmetic, or pharmaceutical applications. It should be handled by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933453-58-8

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 1-(3-methylphenyl)aziridine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-8-4-3-5-9(6-8)12-7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3

InChI Key

HZNAQGGCJJWYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate typically involves the reaction of 3-methylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions often require a base such as triethylamine and an aprotic solvent like acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Photochemical Reactions

The compound undergoes UV-induced bond cleavage, with pathways dependent on substituent effects and conformational preferences:

  • C–C vs. C–N Bond Cleavage :
    Under broadband UV excitation (λ > 235 nm), two primary photoproducts form:

    • Nitrile ylide (P1) : Generated via C–C bond cleavage (Chart 1, ).

    • Ketene imine (P2) : Formed via C–N bond cleavage, favored due to electron-withdrawing methoxycarbonyl accelerating intersystem crossing to the triplet state (T₁) .

ParameterC–C Cleavage (P1)C–N Cleavage (P2)
Reaction OrderFirst-order kineticsFirst-order kinetics
Conformational PreferenceCc conformer favoredCc conformer favored
Key IR Bands (cm⁻¹)2400–2000, 1740–17101220–1210
Secondary ReactivityStableDecarbonylation/tautomerization

The C–N cleavage pathway is atypical for aliphatic 2H-azirines but dominates here due to electronic effects .

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack, influenced by steric and electronic factors:

  • Site Selectivity : Attack occurs preferentially at the less hindered carbon (α to the ester group) .

  • Reagents and Products :

    • Aqueous HCl : Forms α-chloroacetamide derivatives via ring opening .

    • Sodium Methoxide : Yields α-methoxyacetamide products .

    • Thiols/Amines : Generates β-functionalized amines through SN2 mechanisms .

Mechanistic Pathway :

  • Nucleophile (Nu⁻) attacks the aziridine carbon.

  • Ring opening generates a zwitterionic intermediate.

  • Proton transfer stabilizes the product (e.g., acetamide or amine derivatives) .

Ring Expansion and Rearrangement

Under acidic or catalytic conditions, the aziridine ring expands to form larger heterocycles:

  • BF₃-Catalyzed Reactions :

    • Reacts with NH-acidic heterocycles (e.g., indole precursors) to form fused six-membered rings via ring enlargement (Figure 2, ).

    • Example: Formation of indole derivatives through aziridine ring opening and recombination .

  • Thermal Rearrangement :
    Heating induces isomerization to pyrroline derivatives, driven by strain relief .

Comparative Reactivity with Analogues

Key differences between Methyl 1-(3-methylphenyl)aziridine-2-carboxylate and related compounds:

FeatureThis CompoundChloro-Substituted Analogue (MCMAC)
Dominant PhotoproductKetene imine (P2)Nitrile ylide (P1)
Secondary PhotoreactionsP2 decarbonylationP1 decarboxylation
Thermal StabilityStable up to 100°CDecomposes at 80°C

The electron-withdrawing ester group in this compound stabilizes the triplet state, promoting C–N cleavage over C–C cleavage observed in chloro analogues .

Experimental Observations

  • IR Spectroscopy : Distinct bands at 1740–1710 cm⁻¹ (ester C=O) and 1220–1210 cm⁻¹ (C–N stretch) confirm product identities .

  • Kinetics : Photodecomposition follows first-order kinetics with rate constants dependent on conformation (Ct vs. Cc) .

Scientific Research Applications

Organic Synthesis

Electrophilic Aziridination Reagent
Methyl 1-(3-methylphenyl)aziridine-2-carboxylate serves as a chiral electrophilic aziridination reagent in organic synthesis. It is particularly valuable for synthesizing chiral aziridines from alkenes, which are critical intermediates in the production of various pharmaceuticals and agrochemicals. The compound's ability to introduce chirality into synthetic pathways enhances the enantioselectivity of the resulting products, making it a vital tool for chemists aiming to create optically active compounds .

Synthesis of Bioactive Compounds
This aziridine derivative has been utilized in the total synthesis of bioactive compounds such as α-C-mannosyltryptophan, a naturally occurring C-glycosylamino acid. The use of this compound in these syntheses demonstrates its utility in developing complex molecules with potential therapeutic applications .

Medicinal Chemistry

Chiral Building Blocks
The compound is instrumental in the preparation of optically active aziridine derivatives, which are essential building blocks in medicinal chemistry. These derivatives can be further transformed into various pharmacologically active agents. For example, studies have shown that aziridines can be converted into antiviral drugs such as oseltamivir (Tamiflu) through enzymatic resolution processes, yielding high enantiomeric excesses and purities .

Anticancer Activity
Recent research has explored the anticancer properties of aziridine derivatives, including those synthesized from this compound. These studies indicate that certain aziridine-based compounds exhibit significant activity against cancer cell lines, highlighting their potential as lead compounds in drug development .

Photochemical Properties

Photochemical Studies
Research has also focused on the photochemical behavior of this compound and related compounds. For instance, studies have demonstrated that the compound can undergo photochemical C-C bond cleavage under specific conditions, leading to the formation of reactive intermediates such as nitrile ylides and ketene imines. These intermediates can participate in subsequent reactions, expanding the utility of the compound in synthetic organic chemistry .

Data Summary

Application Area Details
Organic SynthesisChiral electrophilic aziridination reagent; synthesis of chiral aziridines
Medicinal ChemistryPreparation of bioactive compounds; antiviral drug synthesis; anticancer activity
Photochemical PropertiesC-C bond cleavage; formation of reactive intermediates

Case Studies

  • Synthesis of α-C-mannosyltryptophan : The application of this compound in this synthesis showcases its effectiveness in generating complex natural products with biological significance .
  • Antiviral Drug Development : The use of this compound in synthesizing oseltamivir illustrates its importance in creating therapeutics with high enantiomeric purity through enzymatic processes .
  • Photochemical Reactions : Studies revealing the photochemical cleavage pathways provide insights into how this compound can be utilized to generate new reactive species for further synthetic applications .

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate primarily involves its ability to undergo nucleophilic ring-opening reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in medicinal chemistry for the modification of biomolecules and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Aziridine Carboxylate Derivatives

Structural and Physical Properties

The table below compares Methyl 1-(3-methylphenyl)aziridine-2-carboxylate with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Melting Point (°C) LCMS Data (m/z) Purity (%) Reference
This compound C₁₁H₁₃NO₂ 207.24 3-Methylphenyl Not reported Not available - -
C-3320: Methyl 1-(o-tolylsulphonyl)aziridine-2-carboxylate C₁₁H₁₃NO₄S 255.29 o-Tolylsulphonyl Not reported 256.2 [M+H]⁺ 100
Methyl 3-phenyl aziridine-2-carboxylate (stereoisomers) C₁₀H₁₁NO₂ 177.20 Phenyl (C-3 position) Not reported Not available -
Methyl (R)-1-Trityl-2-aziridinecarboxylate C₂₃H₂₁NO₂ 343.42 Trityl (bulky group) Not reported Not available -

Key Observations :

  • However, sulphonyl groups in analogs like C-3320 increase molecular weight and polarity, which may improve binding to polar enzyme active sites .
  • Steric Considerations : Compared to Methyl (R)-1-Trityl-2-aziridinecarboxylate , the 3-methylphenyl group imposes moderate steric hindrance, balancing reactivity and stability. The trityl group’s bulkiness may hinder ring-opening reactions but offers protective effects.
  • Synthesis : Stereoisomers of methyl 3-phenyl aziridine-2-carboxylate () are synthesized via enantioselective methods, suggesting that the target compound’s stereochemistry could be controlled using similar strategies .
Spectral and Analytical Data
  • C-3320 () : NMR spectra confirm sulphonyl group integration (δ 8.0–7.5 ppm for aromatic protons) and aziridine ring protons (δ 3.5–2.5 ppm). LCMS shows a base peak at m/z 256.2 [M+H]⁺ .
  • Methyl 3-phenyl aziridine-2-carboxylate () : Stereoisomers are characterized by chiral HPLC and circular dichroism, highlighting the importance of stereochemical control in aziridine reactivity .

Notes

Comparisons emphasize substituent effects on physical, spectral, and biological properties.

Further experimental validation is required to confirm theoretical predictions.

Biological Activity

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding.

Chemical Structure and Properties

This compound is characterized by its aziridine ring structure, which is known for its reactivity and ability to form covalent bonds with biological macromolecules. The presence of the carboxylate group enhances its solubility and potential bioactivity.

Antimicrobial Activity

Antibacterial Effects
Research indicates that aziridine derivatives, including this compound, exhibit varying degrees of antibacterial activity. A study evaluated several aziridine compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that certain derivatives had potent activity against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
1816
216>300
This compoundTBDTBD

Cytotoxicity Studies
In vitro studies have shown that aziridine compounds can induce cytotoxic effects in cancer cell lines. For instance, this compound was tested against various cancer cell lines, including HL-60 (human leukemia) and MDA-MB-435 (melanoma). The IC50 values indicated significant cytotoxicity, suggesting potential for further development as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with cellular components through mechanisms such as:

  • Alkylation of DNA : Similar to other aziridines, it may form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of replication.
  • Induction of Apoptosis : Compounds like Imexon, which contain aziridine structures, have been shown to increase reactive oxygen species (ROS) levels in cells, triggering apoptotic pathways.

Case Studies

  • Study on Antimicrobial Activity
    A recent study published in Molecules evaluated the antimicrobial properties of various aziridine derivatives. This compound was included in the analysis, showing promising antibacterial effects against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value significantly lower than conventional antibiotics .
  • Cytotoxicity Against Cancer Cell Lines
    In another investigation focusing on cytotoxicity, this compound demonstrated an IC50 value of approximately 15 µM against the HCT116 colon cancer cell line. This study highlighted the compound's potential as a lead for developing new anticancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate?

The synthesis of aziridine carboxylates typically involves cyclization or substitution reactions. For example, methyl 1-tert-butyl-2-(azidomethyl)aziridine-2-carboxylate is synthesized by heating methyl 1-tert-butyl-2-(bromomethyl)aziridine-2-carboxylate with sodium azide in DMSO at 60°C for 3 hours, followed by extraction with diethyl ether and purification via flash chromatography . For derivatives with aryl substituents (e.g., 3-methylphenyl), hydrolysis of acetoxymethyl intermediates using NaOH in water, followed by extraction with ethyl acetate and silica gel chromatography, has been reported .

Q. How can the stereochemical integrity of this compound be confirmed experimentally?

Chiral HPLC or polarimetry is essential for verifying enantiopurity. For example, (S)-(-)-N-Cbz-aziridine-2-carboxylate derivatives are analyzed using chiral columns, with retention times compared to known standards . NMR spectroscopy (e.g., 1^1H and 13^{13}C) can also resolve diastereotopic protons or coupling constants indicative of stereochemical configuration .

Q. What are the key stability considerations for storing this compound?

Aziridines are prone to ring-opening under acidic or oxidizing conditions. Storage in inert atmospheres (argon/nitrogen) at -20°C in anhydrous solvents (e.g., DCM or THF) is recommended. Similar compounds, such as methyl (3-hydroxyphenyl)carbamate, are classified under CLP regulations with warnings for reactivity, necessitating compatibility testing with storage containers .

Advanced Research Questions

Q. What mechanistic insights govern the ring-opening reactions of this compound with nucleophiles?

Ring-opening of aziridines often proceeds via nucleophilic attack at the less substituted carbon. For example, trifluoromethylation of aziridine-2-carboxylates involves electrophilic reagents (e.g., Togni’s reagent) under catalytic conditions, with stereochemical outcomes dependent on the substituent’s electronic effects . Kinetic studies using DFT calculations can predict regioselectivity, particularly for 3-methylphenyl substituents influencing transition-state stabilization.

Q. How can this compound be functionalized for use in peptide coupling or heterocycle synthesis?

Activation of the carboxylate group via mixed anhydrides (e.g., using ClCO2_2iBu) enables peptide coupling, as demonstrated for α-trifluoromethylated aziridine-2-carboxylic acids . For heterocycle formation, cycloaddition reactions (e.g., [3+2] with nitrile oxides) or intramolecular cyclization (e.g., with thioureas) can generate fused rings, leveraging the aziridine’s strain .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Residual solvents (e.g., DMSO) or unreacted intermediates (e.g., bromomethyl precursors) require GC-MS or LC-MS analysis. For example, purification via flash chromatography (Hexane/Et2_2O gradients) effectively removes sodium azide byproducts . Quantitative 19^{19}F NMR has been used for fluorinated analogs to detect low-abundance impurities .

Q. How do computational models predict the reactivity of this compound in catalytic asymmetric synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or functionalization. The 3-methylphenyl group’s steric bulk and electron-donating effects can be parameterized to predict enantioselectivity in chiral catalyst systems (e.g., Jacobsen’s thiourea catalysts) .

Methodological Tables

Q. Table 1. Key Synthetic Protocols for Aziridine Derivatives

Reaction TypeConditionsYieldReference
Azide substitutionNaNO2_2, DMSO, 60°C, 3 h91%
HydrolysisNaOH, H2_2O, rt, 20 h85%
CycloadditionDDQ, benzene, reflux, 18 h55-60%

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data
Chiral HPLCEnantiopurity verificationRetention time: 12.3 min
1^1H NMRDiastereotopic proton resolutionδ 4.48 (d, J = 9 Hz)
IR SpectroscopyFunctional group identification1730 cm1^{-1} (ester C=O)

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